molecular formula C15H14N2O2 B15155899 Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Cat. No.: B15155899
M. Wt: 254.28 g/mol
InChI Key: TYDUKYIFDDMXCC-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is an indole derivative featuring a cyano group at position 4, a cyclopropyl substituent at the indole nitrogen (position 1), and an ethyl ester at position 6. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which combines electron-withdrawing (cyano) and sterically bulky (cyclopropyl) groups.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 4-cyano-1-cyclopropylindole-6-carboxylate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)10-7-11(9-16)13-5-6-17(12-3-4-12)14(13)8-10/h5-8,12H,2-4H2,1H3

InChI Key

TYDUKYIFDDMXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the cyano and cyclopropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate, differing in substituent type, position, or functional groups. Key differences and their implications are discussed.

Structural and Functional Differences

Table 1: Structural Comparison of Indole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Data
This compound 4-CN, 1-cyclopropyl, 6-COOEt C14H13N2O2 241.27 Not provided Hypothesized higher lipophilicity due to cyclopropyl
Ethyl 5-methoxyindole-2-carboxylate 5-OCH3, 2-COOEt C12H13NO3 219.24 [128717-77-1] mp: Not available; ester at position 2
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH C10H8ClNO2 223.63 [16381-48-9] Acidic functional group at position 2
Ethyl 4-amino-1H-indole-6-carboxylate (6) 4-NH2, 6-COOEt C11H12N2O2 204.23 Not provided Dark-red gum; δ 7.57 (s, aromatic H) in ^1H-NMR
Ethyl 4-(prop-2-yn-1-ylamino)-1H-indole-6-carboxylate (2) 4-NH-C≡CH, 6-COOEt C14H14N2O2 242.28 Not provided Dark-yellow oil; δ 8.47 (s, aromatic H) in ^1H-NMR

Substituent Effects on Properties

Increases lipophilicity, which may improve membrane permeability.

Contrasts with electron-donating groups like -NH2 (compound 6) or -NH-C≡CH (compound 2), which may enhance nucleophilic reactivity .

Ester Position :

  • The ethyl ester at position 6 (target compound) versus position 2 (Ethyl 5-methoxyindole-2-carboxylate) affects dipole orientation and binding interactions in biological systems.

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